Sulfato de cinconina

Descripción general

Descripción

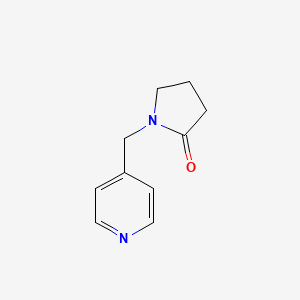

El sulfato de cinconina es un alcaloide derivado de la corteza del árbol de la quina, específicamente de la Cinchona officinalis. Es estructuralmente similar a la quinina, un fármaco antimalárico bien conocido. El this compound se ha utilizado en diversas aplicaciones, como catalizador quiral en la síntesis asimétrica y en el tratamiento de la malaria .

Aplicaciones Científicas De Investigación

El sulfato de cinconina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como catalizador quiral en la síntesis asimétrica, lo que permite la producción de compuestos enantioméricamente puros.

Biología: El this compound se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteicas.

Medicina: Se ha explorado por sus propiedades antimaláricas y su posible uso en el tratamiento de otras enfermedades.

Industria: El this compound se utiliza en la producción de fases estacionarias quirales para la cromatografía enantioselectiva

Mecanismo De Acción

El mecanismo de acción del sulfato de cinconina implica su interacción con dianas moleculares como enzimas y proteínas. En el caso de su actividad antimalárica, se cree que el this compound interfiere con la polimerización de la hemo, un subproducto tóxico de la degradación de la hemoglobina en los parásitos de la malaria. Esta interrupción conduce a la acumulación de hemo tóxico, que en última instancia mata al parásito .

Análisis Bioquímico

Biochemical Properties

Cinchonine sulphate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, cinchonine sulphate has been shown to inhibit the enzyme heme polymerase, which is essential for the survival of the malaria parasite, Plasmodium falciparum . Additionally, it interacts with proteins involved in the oxidative stress response, thereby exhibiting antioxidant properties . These interactions highlight the compound’s potential in therapeutic applications beyond its antimalarial activity.

Cellular Effects

Cinchonine sulphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinchonine sulphate can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also impacts cellular metabolism by altering the levels of key metabolites involved in glycolysis and the tricarboxylic acid cycle . These effects underscore the compound’s potential in cancer therapy and metabolic regulation.

Molecular Mechanism

The molecular mechanism of cinchonine sulphate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Cinchonine sulphate binds to heme, preventing its polymerization and thereby inhibiting the growth of the malaria parasite . Additionally, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to reduced cancer cell growth . These molecular interactions provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cinchonine sulphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that cinchonine sulphate remains stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to cinchonine sulphate has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of cinchonine sulphate vary with different dosages in animal models. At therapeutic doses, cinchonine sulphate has been shown to effectively reduce parasitemia in malaria-infected animals without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal disturbances and neurotoxicity . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.

Metabolic Pathways

Cinchonine sulphate is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the therapeutic use of cinchonine sulphate.

Transport and Distribution

The transport and distribution of cinchonine sulphate within cells and tissues involve specific transporters and binding proteins. Cinchonine sulphate is known to be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

Cinchonine sulphate exhibits specific subcellular localization patterns that influence its activity and function. It has been observed to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments . These localization patterns provide insights into the compound’s mechanism of action at the subcellular level.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El sulfato de cinconina se extrae típicamente de la corteza del árbol de la quina. El proceso de extracción implica varios pasos:

Cosecha: La corteza se cosecha de árboles de quina maduros.

Secado y molienda: La corteza se seca y se muele hasta obtener un polvo fino.

Extracción: El polvo de corteza se somete a extracción con disolventes, utilizando disolventes como etanol o metanol, para aislar los alcaloides.

Purificación: El extracto crudo se purifica utilizando técnicas como la cristalización o la cromatografía para obtener cinconina pura.

Métodos de producción industrial

En entornos industriales, la producción de this compound implica procesos de extracción y purificación a gran escala. La corteza se procesa en grandes unidades de extracción, y los alcaloides se aíslan utilizando técnicas avanzadas de purificación. El producto final se convierte entonces en su forma de sulfato para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones

El sulfato de cinconina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La cinconina puede oxidarse para formar diversos productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la cinconina en diferentes formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de cinconina.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente en las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de la quinolina, mientras que la reducción puede producir diversas formas reducidas de la cinconina .

Comparación Con Compuestos Similares

Compuestos similares

Quinina: Un fármaco antimalárico bien conocido con una estructura similar a la cinconina.

Quinidina: Otro alcaloide de la quina utilizado como agente antiarrítmico.

Cinchonidina: Un isómero estereoisómero de la cinconina con propiedades similares

Unicidad

El sulfato de cinconina es único debido a su estereoquímica específica y sus aplicaciones en la síntesis asimétrica. A diferencia de la quinina, que se utiliza principalmente por sus propiedades antimaláricas, el this compound se utiliza ampliamente como catalizador quiral en la síntesis orgánica .

Propiedades

IUPAC Name |

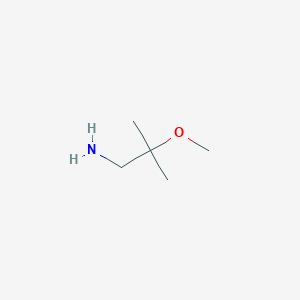

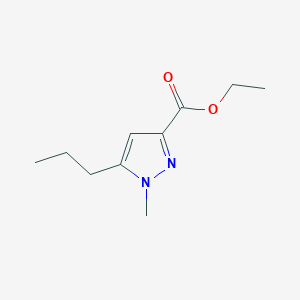

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBHOISPYYYBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974891 | |

| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-16-6 | |

| Record name | Sulfuric acid--cinchonan-9-ol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cinchonine sulphate help predict beer haze formation?

A: Cinchonine sulphate interacts with specific polyphenols in beer, particularly tannins [, , ]. These polyphenols, originating from barley and hops, have the ability to bind with proteins in beer, leading to the formation of insoluble complexes that manifest as haze [, ]. By adding cinchonine sulphate to beer, researchers can induce the precipitation of these haze-forming polyphenols, creating a measurable turbidity [].

Q2: Do all polyphenols in beer react similarly with cinchonine sulphate?

A: No. The research indicates that the reactivity of polyphenols with cinchonine sulphate depends on their structure and origin. For example, polymeric tannins from hops show high reactivity with cinchonine sulphate, while oligomeric flavanols from barley exhibit lower reactivity []. Interestingly, the research demonstrates that oxidation of barley flavanols significantly increases their reactivity with cinchonine sulphate, suggesting that oxidation processes during brewing can impact haze formation potential [, ].

Q3: How does the source of polyphenols (barley vs. hops) affect their interaction with cinchonine sulphate?

A: Studies have observed differences in the reactivity of barley-derived and hop-derived polyphenols with cinchonine sulphate, suggesting structural differences influencing their haze-forming potential. For instance, tannins extracted from hops showed greater binding affinity to beer proteoses (proteins) compared to tannins isolated from barley or those generated by oxidizing barley prodelphinidin B3 []. This finding highlights that hop tannins may play a more prominent role in haze formation compared to barley-derived polyphenols.

Q4: What are the limitations of using cinchonine sulphate to predict beer haze?

A: While cinchonine sulphate offers a valuable tool to assess haze potential, it's crucial to acknowledge its limitations. The research emphasizes that various beer components, beyond just polyphenols, contribute to the overall tanning power measured by cinchonine sulphate reaction []. Factors like pH changes and the presence of stabilizing agents can also influence haze formation, independent of the polyphenol-cinchonine sulphate interaction []. Therefore, relying solely on cinchonine sulphate analysis might not provide a complete picture of beer stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.